Ki = 200 nM — Target Engagement in Androgen Receptor Binding Assay Using a 4-(2-Chloroacetamido)phenyl-thioether Scaffold
A bicalutamide analogue bearing the 4-(2-chloroacetamido)phenyl-thioether fragment — the same core substructure present in CAS 614760-00-8 — exhibited a Ki of 200 nM against the cytosolic androgen receptor (rat ventral prostate) in a [³H]mibolerone competitive binding assay at 4 °C, pH 7.4 . This para-substituted chloroacetamido-phenyl motif is identical to the target compound's warhead and confirms the scaffold's capacity for specific protein engagement. In contrast, meta-substituted isomers (e.g., CAS 614760-02-0) adopt a different trajectory for the chloroacetamido group, predictably altering the binding geometry and affinity profile relative to the para-substituted target .
| Evidence Dimension | Androgen receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 200 nM (scaffold containing 4-(2-chloroacetamido)phenyl-thioether fragment) |
| Comparator Or Baseline | Meta isomer (CAS 614760-02-0): Binding geometry altered; quantitative Ki data not publicly available for direct numerical comparison |
| Quantified Difference | Para-substituted scaffold enables specific protein engagement (Ki 200 nM); meta isomer lacks publicly confirmed target engagement data at equivalent resolution |
| Conditions | [³H]Mibolerone competitive binding; cytosolic androgen receptor from rat ventral prostate; 4°C, pH 7.4; Ki calculated via Cheng-Prusoff equation (ChEMBL curated) |
Why This Matters
Demonstrates that the para-chloroacetamido-phenyl geometry of CAS 614760-00-8 supports measurable target binding, providing a rationale for selecting this regioisomer for target-engagement studies over the meta variant which lacks equivalent documented affinity.
- [1] BindingDB Entry BDBM18697. (2S)-3-{[4-(2-chloroacetamido)phenyl]sulfanyl}-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide (Bicalutamide Analogue, (S)-11). Ki: 200 nM against androgen receptor (rat). Assay: Inhibition of [³H]mibolerone binding; pH 7.4; 4°C. ChEMBL curated. View Source
